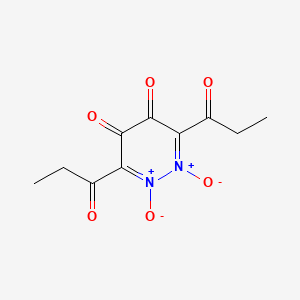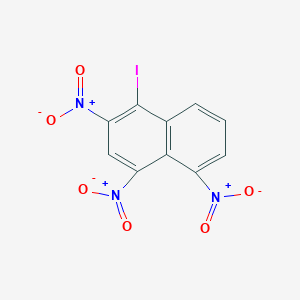
1-Iodo-2,4,5-trinitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2,4,5-trinitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups and one iodine atom attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2,4,5-trinitronaphthalene typically involves the iodination of 2,4,5-trinitronaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as potassium iodide and potassium bromate in an acidic medium . The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reagents, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodo-2,4,5-trinitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Reduction Reactions: The major products are 1-amino-2,4,5-trinitronaphthalene and its derivatives.
Oxidation Reactions: Oxidation products are less common but may include further oxidized nitro compounds.
Aplicaciones Científicas De Investigación
1-Iodo-2,4,5-trinitronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Iodo-2,4,5-trinitronaphthalene involves its interaction with molecular targets through its nitro and iodine groups. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2,4,5-trinitronaphthalene
- 1-Bromo-2,4,5-trinitronaphthalene
- 2,4,5-Trinitrotoluene (TNT)
Comparison
1-Iodo-2,4,5-trinitronaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the compound’s nitro groups enhance its electron-withdrawing properties, making it a valuable reagent in various chemical transformations.
Propiedades
Número CAS |
64454-36-0 |
|---|---|
Fórmula molecular |
C10H4IN3O6 |
Peso molecular |
389.06 g/mol |
Nombre IUPAC |
1-iodo-2,4,5-trinitronaphthalene |
InChI |
InChI=1S/C10H4IN3O6/c11-10-5-2-1-3-6(12(15)16)9(5)7(13(17)18)4-8(10)14(19)20/h1-4H |
Clave InChI |
KLIDXUXFOJOTJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC(=C2I)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


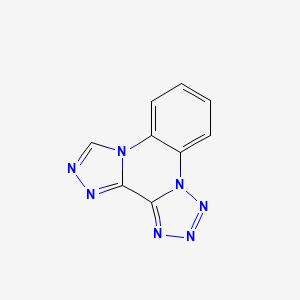
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)
![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)

![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
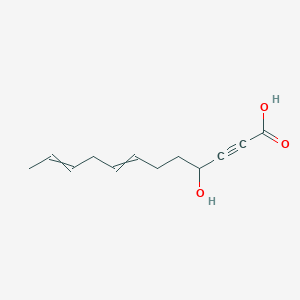
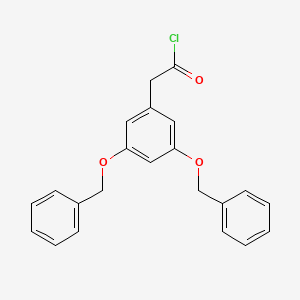
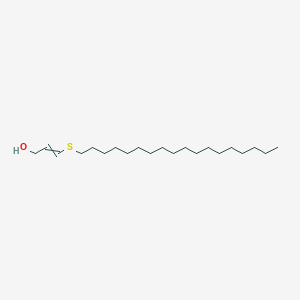
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
